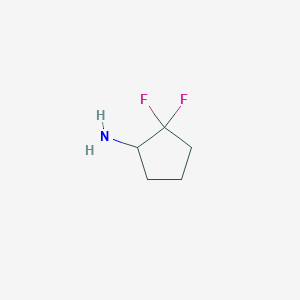![molecular formula C18H21N5O3 B2518154 2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380097-71-0](/img/structure/B2518154.png)
2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile" is a complex organic molecule that likely contains several functional groups, including a pyridine ring, a piperidine ring, and a methoxy group. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyridine and pyrazole rings are synthesized and analyzed in the literature, which can give insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related pyridine and pyrazole derivatives often involves multi-step reactions, including nucleophilic substitution, Vilsmeier-Haack chlorination, and three-component condensation reactions . For example, the synthesis of "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile" was achieved via nucleophilic substitution of 1-methylpiperazine with a brominated precursor . Similarly, a three-component synthesis approach was used to create "2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine" . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of pyridine derivatives . The molecular packing in these compounds can involve hydrogen bonding and π-π stacking interactions, which are crucial for the stability of the crystal structure . The presence of methoxy and other substituents can influence the overall geometry and electronic distribution in the molecule.
Chemical Reactions Analysis
Pyridine and pyrazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the rings . The reactivity can be influenced by the electronic effects of the substituents, as well as the solvent and reaction conditions. For instance, the electrooxidation of 1-methylpyrazole in the presence of sodium cyanide can lead to cyanated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and pyrazole derivatives can be characterized using spectroscopic techniques such as IR, NMR, UV-vis absorption, and fluorescence spectroscopy . These compounds can exhibit absorption and fluorescence at specific wavelengths, which can be affected by solvent polarity and the presence of different functional groups. The optical properties are important for potential applications in materials science and as fluorescent probes.
Scientific Research Applications
Corrosion Inhibition
Pyranopyrazole derivatives, which share structural similarities with the compound , have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These studies involve gravimetric, electrochemical techniques, and density functional theory (DFT) analyses to assess the effectiveness of these compounds as corrosion inhibitors. The inhibition efficiency was found to increase with the concentration of the inhibitors, suggesting that similar compounds might offer protective qualities against corrosion in industrial applications (Yadav et al., 2016).
Structural and Spectroscopic Analysis
Research involving pyridine derivatives, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, has focused on structural determination through X-ray diffraction and spectroscopic analysis. These studies provide insights into the molecular structure, hydrogen bonding, and spectral properties of pyridine compounds, which are essential for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Tranfić et al., 2011).
Antimicrobial Activity
Derivatives of pyrrolidin-3-cyanopyridine have been synthesized and evaluated for their antimicrobial activity against a range of bacteria. The research indicates that structurally similar compounds can possess significant antimicrobial properties, potentially making them candidates for the development of new antibacterial agents (Bogdanowicz et al., 2013).
Electrophysiological Effects
Pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and tested for their electrocardiographic, antiarrhythmic, and antihypertensive activity. These compounds, particularly those with arylpiperazine moieties, displayed significant physiological effects, suggesting that related structures could have applications in cardiovascular research (Malawska et al., 2002).
properties
IUPAC Name |
2-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-22-11-15(17(21-22)25-2)18(24)23-7-3-4-14(10-23)12-26-16-8-13(9-19)5-6-20-16/h5-6,8,11,14H,3-4,7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXAMOQPQSHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)
![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)
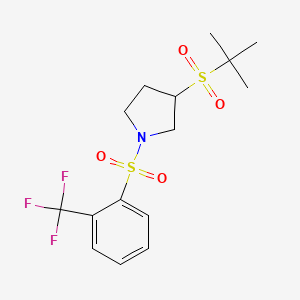
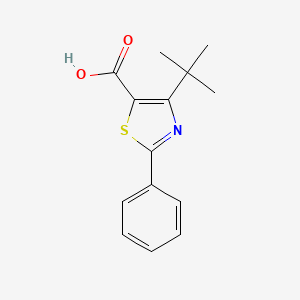
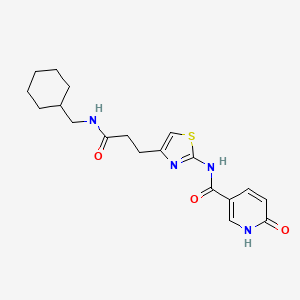
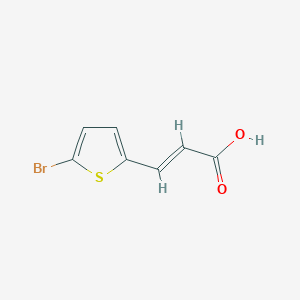
![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)
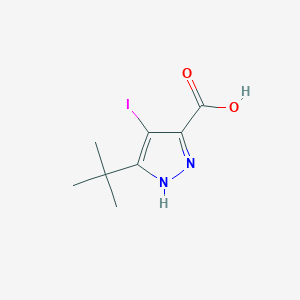

![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)

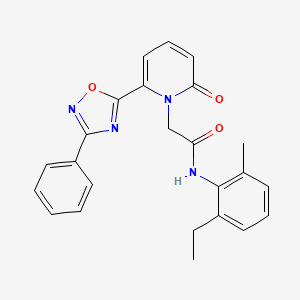
![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)
